1,2-Dichloro-3-(propan-2-yl)benzene
Description
1,2-Dichloro-3-(propan-2-yl)benzene is a chlorinated aromatic compound characterized by a benzene ring substituted with chlorine atoms at the 1- and 2-positions and an isopropyl group (-CH(CH₃)₂) at the 3-position. This structure confers unique chemical properties, including steric hindrance from the bulky isopropyl group and electronic effects from the electron-withdrawing chlorine atoms.
Properties
CAS No. |
51345-56-3 |
|---|---|
Molecular Formula |
C9H10Cl2 |
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1,2-dichloro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,1-2H3 |
InChI Key |
NYCKJGRASIXRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(1-methylethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of isopropylbenzene (cumene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of dichloro(1-methylethyl)benzene often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Dichloro(1-methylethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert the chlorine substituents to hydrogen, yielding isopropylbenzene.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Isopropylbenzene.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Dichloro(1-methylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of dichloro(1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms act as electron-withdrawing groups, influencing the reactivity of the benzene ring. This can affect the compound’s binding affinity and activity in biological systems .
Comparison with Similar Compounds
The following analysis compares 1,2-Dichloro-3-(propan-2-yl)benzene with two structurally related compounds identified in the evidence:
Key Structural Analogs
Comparative Analysis
Electronic and Steric Effects
- Chlorine Substituents : In all three compounds, the 1,2-dichloro configuration directs electrophilic substitution to the 4- and 6-positions due to meta-directing effects of chlorine.
- The bulky group imposes steric hindrance, limiting access to reactive sites . Chloromethyl: Electron-withdrawing (-I) effect reduces ring electron density, favoring electrophilic reactions under controlled conditions. The smaller size allows moderate steric accessibility . Trifluoromethyl: Strong -I effect deactivates the ring, making it resistant to electrophilic attacks. This property is exploited in high-stability applications like flame retardants .
Physical Properties
- Boiling Points : Trifluoromethyl derivatives (e.g., 1,2-Dichloro-3-(trifluoromethyl)benzene) typically exhibit higher boiling points due to increased molecular weight and polarity compared to isopropyl or chloromethyl analogs.
- Solubility : Isopropyl groups enhance lipophilicity, suggesting better solubility in organic solvents compared to polar trifluoromethyl or chloromethyl derivatives.
Toxicity and Regulatory Status
- While toxicity data for 1,2-Dichloro-3-(propan-2-yl)benzene are unavailable, analogs like 1,2-dichloropropane (CAS 78-87-5) show hepatotoxic and carcinogenic effects in animal studies .
- The trifluoromethyl derivative is listed in the EC Inventory, indicating rigorous regulatory scrutiny for industrial use .
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